14-Deacetyl-14-isobutyrylajadine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
14-Deacetyl-14-isobutyrylajadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
14-Deacetyl-14-isobutyrylajadine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 14-Deacetyl-14-isobutyrylajadine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit antiproliferative activity against cancer cell lines, suggesting that it may interfere with cell division and growth . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
14-Deacetyl-14-isobutyrylajadine is similar to other norditerpenoid alkaloids, such as:
14-Deacetylnudicauline: Another diterpenoid alkaloid isolated from Delphinium species.
Methyllycaconitine: A well-known norditerpenoid alkaloid with potent biological activities.
Deltatsine: Another diterpenoid alkaloid with similar structural features and biological activities.
What sets this compound apart is its unique structural modifications, such as the presence of an isobutyryl group, which may contribute to its distinct biological activities and chemical properties .
Properties
CAS No. |
254876-72-7 |
---|---|
Molecular Formula |
C37H52N2O10 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-(2-methylpropanoyloxy)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate |
InChI |
InChI=1S/C37H52N2O10/c1-8-39-17-34(18-48-32(42)21-11-9-10-12-24(21)38-20(4)40)14-13-26(46-6)36-23-15-22-25(45-5)16-35(43,27(23)28(22)49-31(41)19(2)3)37(44,33(36)39)30(47-7)29(34)36/h9-12,19,22-23,25-30,33,43-44H,8,13-18H2,1-7H3,(H,38,40)/t22-,23-,25+,26+,27-,28+,29-,30+,33?,34+,35-,36+,37-/m1/s1 |
InChI Key |
HSMSTEOBVIMRFO-UXKHPTMCSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
Origin of Product |
United States |
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